molecular formula C9H8Cl2O2S B2659551 [(3,4-Dichlorobenzyl)thio]acetic acid CAS No. 65051-00-5

[(3,4-Dichlorobenzyl)thio]acetic acid

Cat. No.: B2659551
CAS No.: 65051-00-5
M. Wt: 251.12
InChI Key: OFVMNFRRKKQRTL-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzyl (B1604629) Thioethers in Medicinal Chemistry and Agrochemical Research

The introduction of halogen atoms, such as chlorine, onto a benzyl thioether core can profoundly influence a molecule's properties. Halogenation is a common strategy in drug design and agrochemical development to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,4-dichloro substitution pattern on the benzyl ring of [(3,4-Dichlorobenzyl)thio]acetic acid is of particular note. Dichlorobenzyl moieties are found in various compounds with demonstrated biological effects. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, highlighting the potential for chlorinated benzyl derivatives to interact with biological pathways in plants. ijcrt.org While the specific biological activities of many halogenated benzyl thioethers remain under investigation, their structural alerts warrant exploration for potential pharmaceutical and agricultural applications.

Rationale for Investigating this compound within Structure-Activity Paradigms

The scientific rationale for investigating this compound is rooted in the principles of structure-activity relationship (SAR) studies. SAR explores how the chemical structure of a compound influences its biological activity. The core structure of this compound combines several key features: a halogenated aromatic ring, a flexible thioether linker, and an acidic carboxylic acid group. Each of these components can be systematically modified to probe their contribution to any observed biological effect.

For example, the position and nature of the halogen substituents on the benzene (B151609) ring can be varied to understand their impact on activity. The length and composition of the linker between the aromatic ring and the carboxylic acid can also be altered. The carboxylic acid itself could be replaced with other acidic functional groups to assess the importance of its specific properties. By studying a specific molecule like this compound, researchers can gain valuable insights into the SAR of this chemical class, which can guide the design of new compounds with optimized properties.

Historical Perspective and Current Gaps in Understanding Related Chemical Scaffolds

The synthesis and study of thioether-containing compounds have a long history in organic chemistry. However, comprehensive investigations into many specific derivatives, including this compound, are not extensively documented in publicly available literature. While the synthesis of related structures is generally achievable through established chemical methods, a significant gap often exists in the detailed biological characterization of these individual compounds.

Current understanding of the precise biological targets and mechanisms of action for many halogenated benzyl thioethers is limited. While broader classes of thioethers and carboxylic acids are known to interact with various enzymes and receptors, the specific profile of this compound remains to be elucidated. Future research would be necessary to fill these knowledge gaps, including detailed studies on its synthesis, spectroscopic characterization, and comprehensive biological screening to determine its potential as a lead compound in medicinal or agrochemical applications.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 65051-00-5
Molecular Formula C₉H₈Cl₂O₂S
Molecular Weight 251.13 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMNFRRKKQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dichlorobenzyl Thio Acetic Acid and Its Analogues

Established Synthetic Routes for the Thioacetic Acid Moiety

The formation of the thioacetic acid portion of the molecule relies on creating a stable and reactive carbon-sulfur (C-S) bond. This is most commonly achieved through nucleophilic substitution reactions.

The most direct and widely employed method for synthesizing [(3,4-Dichlorobenzyl)thio]acetic acid is the alkylation of thioglycolic acid with a 3,4-dichlorobenzyl halide. This reaction is analogous to the Williamson ether synthesis and proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. numberanalytics.comfrancis-press.com

In this process, thioglycolic acid (HSCH₂COOH) is first deprotonated by a base to form a more nucleophilic thiolate anion (-SCH₂COO-). nih.gov This thiolate then attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion and forming the desired thioether linkage.

The general reaction is as follows: Cl₂C₆H₃CH₂Cl + HSCH₂COOH + 2 NaOH → Cl₂C₆H₃CH₂SCH₂COONa + NaCl + 2 H₂O Subsequent acidification of the resulting sodium salt yields the final product, this compound.

The choice of base and solvent is crucial for optimizing this reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred to enhance the nucleophilicity of the thiolate and achieve high yields. numberanalytics.com

BaseSolventTypical Yield (%)Reference
Sodium Hydride (NaH)Dimethylformamide (DMF)~85 numberanalytics.com
Potassium tert-butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)~90 numberanalytics.com
Sodium Hydroxide (B78521) (NaOH)Water (H₂O)~40 numberanalytics.com

While direct alkylation is common, other strategies for forming C-S bonds have been developed, which can be adapted for the synthesis of this compound analogues. These methods are particularly useful when dealing with less reactive starting materials or when specific stereochemistry is required.

Transition Metal-Catalyzed Cross-Coupling: Catalytic systems using copper (Cu), palladium (Pd), nickel (Ni), or iron (Fe) can facilitate the coupling of aryl halides or boronic acids with thiols. researchgate.net These methods offer mild reaction conditions and broad functional group tolerance.

Photoredox Catalysis: Modern synthetic approaches utilize visible light and a photocatalyst to generate radical intermediates, enabling the formation of C-S bonds under exceptionally mild conditions. This has been used to assemble S-alkyl thiosulfonates, which are versatile precursors. nih.gov

Water-Promoted Reactions: Certain C-S bond formation reactions can be conducted in aqueous media, offering a more environmentally friendly approach. These reactions sometimes proceed efficiently without the need for metal catalysts, relying on the unique properties of water to promote the reaction between sulfinic acids and alcohols. nih.gov

Electrochemical Synthesis: Electrochemical methods provide an external oxidant-free pathway for intramolecular C-S bond formation, as demonstrated in the synthesis of various benzothiazoles. researchgate.net

Synthesis of the 3,4-Dichlorobenzyl Moiety Precursors

The availability of a suitable 3,4-dichlorobenzyl precursor, typically a halide, is essential for the primary synthetic route. These precursors are generally synthesized from 3,4-dichlorotoluene (B105583).

3,4-Dichlorobenzyl chloride is the most common precursor for this synthesis. It is prepared via the free-radical halogenation of 3,4-dichlorotoluene. This reaction is initiated by heat or, more commonly, UV light, in the presence of a halogenating agent like chlorine gas (Cl₂) or N-bromosuccinimide (NBS) for bromination. jove.comlibretexts.org

The reaction proceeds by substituting one of the hydrogen atoms on the methyl group (the benzylic position) with a halogen atom. youtube.com It is crucial to use conditions that favor free-radical substitution on the side chain rather than electrophilic substitution on the aromatic ring. libretexts.org A patent describes a two-stage chlorination process of 3,4-dichlorotoluene, using catalysts like dibenzoyl peroxide, to maximize the yield of the desired monochlorinated product and minimize by-products. google.com

Starting MaterialReagent(s)ConditionsPrimary ProductReference
Toluene (B28343)Cl₂UV light or heat(Chloromethyl)benzene libretexts.org
TolueneN-Bromosuccinimide (NBS), PeroxideHeatBenzyl (B1604629) bromide jove.com
3,4-DichlorotolueneCl₂, Dibenzoyl peroxideHeat, staged temperature3,4-Dichlorobenzyl chloride google.com

The precursor 3,4-dichlorotoluene is synthesized through the electrophilic halogenation of toluene. The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution. msu.edu Therefore, direct chlorination of toluene would yield a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene (B122035).

To achieve the 3,4-dichloro substitution pattern, a multi-step process is often required. One common route involves starting with a compound that directs the incoming electrophiles to the desired positions. For example, starting with 4-chlorotoluene and performing a subsequent chlorination reaction. The existing chlorine atom is a deactivator but also an ortho-, para-director. This would lead to a mixture of products, including the desired 3,4-dichlorotoluene. The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. libretexts.org

Optimization of Synthetic Conditions for this compound

Optimizing the reaction conditions for the S-alkylation of thioglycolic acid is critical for maximizing yield and minimizing side reactions. Key parameters include the choice of base and solvent, reaction temperature, and the use of catalysts.

Base and Solvent: As shown in Table 1, strong bases in polar aprotic solvents (e.g., NaH in DMF) significantly improve yields compared to weaker bases in protic solvents (e.g., NaOH in H₂O). numberanalytics.com Polar aprotic solvents solvate the cation of the base, leaving the thiolate anion more exposed and nucleophilic. numberanalytics.com

Temperature: Increasing the reaction temperature generally increases the rate of an S_N2 reaction. However, excessively high temperatures can lead to side reactions, such as elimination, especially if secondary or tertiary halides are used. For primary benzylic halides like 3,4-dichlorobenzyl chloride, moderate temperatures are typically effective. numberanalytics.com

Catalysts: While not always necessary for this specific reaction, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed. These catalysts are useful in reactions with two immiscible phases (e.g., an aqueous phase and an organic phase) by facilitating the transfer of the nucleophile (thiolate) into the organic phase where the alkyl halide is located, thereby accelerating the reaction. numberanalytics.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times by heating the reactants rapidly and uniformly. numberanalytics.com Similarly, the application of ultrasound can improve yields by enhancing mixing and mass transfer. numberanalytics.com

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently, providing high yields of the pure compound for further applications.

Yield Enhancement and Reaction Efficiency

The primary synthesis of this compound typically involves the S-alkylation of thioglycolic acid with 3,4-dichlorobenzyl chloride. Enhancing the yield and efficiency of this nucleophilic substitution reaction is a key focus. Several strategies can be employed to optimize this transformation.

Catalysis and Reaction Conditions: The choice of base and solvent system is critical. A common approach is to use a base such as sodium hydroxide or potassium carbonate in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). The base deprotonates the thiol of thioglycolic acid to form a more nucleophilic thiolate anion, which then displaces the chloride from the benzyl halide.

To improve reaction rates and yields, phase-transfer catalysts (PTCs) can be utilized. PTCs facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase where the benzyl chloride is dissolved, thus accelerating the reaction.

Furthermore, the use of heterogeneous solid acid catalysts has been shown to be advantageous over conventional homogeneous acid catalysts in similar multi-component reactions, as they can be easily recovered and reused, making the process more economically viable. nih.gov For instance, natural catalysts like granite and quartz have been effectively used in three-component reactions to produce dihydropyrimidinones and thiones in good yields. nih.govresearchgate.net While not a direct synthesis of the target molecule, this highlights the principle of using efficient and reusable catalysts to improve reaction outcomes.

Process Optimization: Reaction efficiency can also be enhanced by carefully controlling parameters such as temperature, reaction time, and stoichiometry of reactants. For example, using a slight excess of the thiol component can help to ensure complete consumption of the more expensive benzyl halide. Microwave-assisted synthesis is another modern technique that can significantly reduce reaction times and improve yields in related organic transformations. mdpi.com

The table below summarizes various conditions that can be optimized to enhance the yield of thioether synthesis.

ParameterConditionRationale for Yield Enhancement
Base Strong bases (e.g., NaOH, K₂CO₃)Promotes formation of the highly nucleophilic thiolate anion.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Solubilizes reactants and facilitates Sₙ2 reaction kinetics.
Catalyst Phase-Transfer Catalysts (e.g., TBAB)Enhances contact between reactants in biphasic systems.
Temperature Moderate (e.g., Room Temp to 60 °C)Balances reaction rate against potential side reactions.
Stoichiometry Slight excess of thiolDrives the reaction to completion, consuming the halide.
Technology Microwave IrradiationCan significantly shorten reaction times and increase yields. mdpi.com

Stereochemical Control in Analogous Systems

While this compound is an achiral molecule, the synthesis of chiral analogues where the sulfur atom is attached to a stereocenter is a critical aspect of medicinal chemistry and materials science. Achieving stereochemical control in the formation of C-S bonds is essential for preparing enantiomerically pure compounds.

Several strategies have been developed for the asymmetric synthesis of chiral thioethers. beilstein-journals.org A primary method is the Sₙ2 displacement of a suitable leaving group on a chiral electrophile by a sulfur nucleophile. beilstein-journals.orgnih.gov This reaction typically proceeds with a complete inversion of stereochemistry at the carbon center. However, this method is sensitive to steric hindrance, and for highly substituted centers, Sₙ1 and elimination pathways can compete, leading to racemization or undesired byproducts. beilstein-journals.orgnih.gov

To overcome these limitations, modifications of classic reactions have been developed. For example, a modified Mitsunobu reaction, using benzoquinone derivatives instead of azodicarboxylates, allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. beilstein-journals.orgnih.gov Another approach involves the use of isothiouronium salts as versatile deoxasulfenylating agents, enabling a stereoselective, thiol-free protocol for the synthesis of thioethers from alcohols. researchgate.net

The table below outlines key methodologies for achieving stereochemical control in the synthesis of chiral thioethers.

MethodDescriptionStereochemical OutcomeReference
Sₙ2 Displacement Nucleophilic attack by a sulfur nucleophile on a chiral substrate with a good leaving group.Inversion of configuration. beilstein-journals.orgnih.gov
Modified Mitsunobu Reaction Uses benzoquinone derivatives as the oxidizing agent to facilitate substitution of alcohols with thiols.Inversion of configuration. beilstein-journals.orgnih.gov
Isothiouronium Salts Used as deoxasulfenylating agents to convert alcohols to thioethers stereoselectively.Stereoselective. researchgate.net
Ring-Opening of Epoxides Reaction of chiral epoxides with sulfur nucleophiles under neutral conditions.anti-Markovnikov addition. organic-chemistry.org

Derivatization Strategies for Structural Elucidation and Biological Probing

Derivatization of the lead compound, this compound, is a fundamental strategy for exploring its structure-activity relationships (SAR), improving its physicochemical properties, and developing tools for biological investigation. Modifications can be targeted at the carboxylic acid moiety, the aromatic ring, or the thioether linkage.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group is a prime target for derivatization. Converting it to an ester or an amide can significantly alter properties such as solubility, membrane permeability, and metabolic stability, which is a common strategy in drug discovery.

Esterification: The formation of esters from the parent carboxylic acid can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic conditions (e.g., using H₂SO₄ or TsOH as a catalyst). masterorganicchemistry.com To drive the equilibrium towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. orgsyn.orgorganic-chemistry.org These reagents activate the carboxylic acid, allowing it to react with an alcohol, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amidation: The synthesis of amides from the carboxylic acid is another crucial derivatization. Similar to esterification, carbodiimide (B86325) coupling agents like EDC are widely used to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. nih.gov This approach is performed under mild, often aqueous conditions. nih.gov The resulting amides can serve as isosteres of the carboxylic acid, potentially altering receptor binding and pharmacokinetic profiles.

The table below details common reagents used for these transformations.

TransformationReagent/MethodConditionsKey Features
Esterification Fischer Esterification (Alcohol, Acid Catalyst)Acidic, often requires heatingEquilibrium-driven; suitable for simple alcohols. masterorganicchemistry.com
DCC/DMAPMild, Room TemperatureHigh efficiency for a wide range of alcohols. orgsyn.org
EDC/DMAPMild, aqueous compatibleOften used in biological and medicinal chemistry. organic-chemistry.org
Amidation EDC with an AmineMild, aqueous compatibleForms stable amide bonds; widely used for bioconjugation. nih.gov
Acyl Halide Route (e.g., SOCl₂)Harsher, requires anhydrous conditionsHighly reactive intermediate; suitable for less sensitive substrates.

Modifications to the Aromatic Ring and Thioether Linkage

Aromatic Ring Modifications: The 3,4-dichloro substitution pattern on the benzyl ring is a key structural feature. Modifying this pattern by introducing different substituents (e.g., fluoro, bromo, methyl, methoxy (B1213986) groups) or altering their positions can profoundly impact the electronic and steric properties of the molecule. This is typically achieved by starting the synthesis with an appropriately substituted benzyl halide. These modifications are essential for probing interactions with biological targets and optimizing activity.

Thioether Linkage Modifications: The thioether linkage is not merely a passive spacer but can influence the molecule's conformation and metabolic fate. One common modification is the oxidation of the thioether to a sulfoxide or a sulfone. This increases the polarity of the molecule and introduces hydrogen bond accepting capabilities, which can alter its biological profile.

Structure Activity Relationship Sar Studies of 3,4 Dichlorobenzyl Thio Acetic Acid Analogues

Impact of Halogen Substitution Patterns on Biological Recognition

The presence and positioning of halogen atoms on the benzyl (B1604629) ring of [(3,4-Dichlorobenzyl)thio]acetic acid analogues are critical determinants of their biological activity. The 3,4-dichloro substitution pattern is not arbitrary and often confers a synergistic effect on the molecule's ability to interact with biological targets. nih.gov

Research on ethacrynic acid, a [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid, further underscores the importance of the dichlorophenyl moiety. SAR studies on its analogues reveal that substitutions on this ring are necessary for certain inhibitory activities. nih.govresearchgate.net Replacing the chlorine atoms with other groups or altering their positions can lead to a significant decrease or complete loss of activity, highlighting the precise requirements of the target's binding site. The 3,4-dichloro pattern, in particular, is a common feature in many pharmacologically active agents, suggesting its role in optimizing interactions with various biological targets. nih.gov

Table 1: Impact of Aromatic Ring Substitution on Biological Activity (Hypothetical SAR based on related compounds)
Substitution PatternRelative ActivityRationale for Activity Change
3,4-DichloroHighOptimal electronic and steric properties for target binding. nih.gov
4-ChloroModerateMaintains some key interactions but may lack the synergistic effect of di-substitution.
2,4-DichloroModerate to LowAlteration in substitution pattern may lead to steric hindrance or suboptimal electronic profile for the specific target. mdpi.com
UnsubstitutedLow / InactiveLacks the necessary electronic and hydrophobic contributions provided by halogens for effective binding. nih.govresearchgate.net
3-Fluoro, 4-ChloroHighMixed halogens often perform well, maintaining potency. nih.gov

Role of the Thioether Linkage in Molecular Interactions

Compared to an ether (oxygen) or an alkane (carbon) linker, the thioether bond has distinct characteristics. Sulfur is larger and less electronegative than oxygen, making the thioether linkage less polarized and more lipophilic. This can facilitate passage through biological membranes and enhance hydrophobic interactions within a protein's binding site. Furthermore, the thioether bridge offers significant conformational flexibility, allowing the aromatic ring and the acidic head to adopt various spatial orientations. This adaptability can be crucial for achieving an optimal fit within a constrained receptor pocket.

In drug design, thioether bridges are often used to replace more labile disulfide bonds in peptides, conferring greater stability against reduction while maintaining biological activity. nih.gov This substitution involves replacing a sulfur atom with a methylene (B1212753) group, which is a minimal structural change. nih.gov The thioether linkage is known to contribute to proteolytic stability and can modulate receptor interactions. csmres.co.uk The sulfur atom itself can also participate in non-covalent interactions, including van der Waals forces and interactions with metal ions, which may be present in the active site of certain enzymes.

Importance of the Carboxylic Acid Functionality in Target Binding

The carboxylic acid (-COOH) group is a cornerstone of the biological activity of this compound and its analogues. This functional group is one of the most common features in drug molecules, primarily due to its ability to act as a potent hydrogen bond donor and acceptor. nih.gov At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻), which can engage in strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site. nih.govwiley-vch.de

These electrostatic and hydrogen-bonding interactions are often the primary anchor points that secure the molecule to its biological target, ensuring high-affinity binding. The planar geometry of the carboxylate group also contributes to a well-defined interaction profile.

Despite its importance for binding, the carboxylic acid moiety can present pharmacokinetic challenges, such as limited membrane permeability and susceptibility to metabolic processes like glucuronidation, which can lead to rapid excretion. ucc.iedrughunter.com To overcome these limitations while preserving the essential binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement. Bioisosteres are functional groups with similar steric and electronic properties that can substitute the carboxylic acid without losing the desired biological activity.

Table 2: Common Bioisosteres for the Carboxylic Acid Group
BioisostereKey FeaturesPotential Advantages
TetrazoleAcidic, aromatic ring. Can participate in hydrogen bonding and ionic interactions. drughunter.comImproved metabolic stability and oral bioavailability. drughunter.com
Acyl SulfonamideMaintains hydrogen bonding capacity. Acidity can be tuned by modifying substituents.Increased lipophilicity and membrane permeability.
Hydroxamic AcidCan act as a metal chelator and hydrogen bond donor/acceptor.Offers a different interaction profile, potentially increasing selectivity. nih.gov
Ester (Prodrug)Masks the acidic group, increasing lipophilicity. nih.govEnhanced cell permeability; the ester is cleaved intracellularly to release the active carboxylic acid. nih.gov

The choice of a suitable bioisostere is highly context-dependent, and what works for one target may not work for another. nih.gov Therefore, screening a panel of such replacements is a common strategy in the lead optimization phase.

Conformational Analysis and its Influence on Activity Profiles

The biological activity of a flexible molecule like this compound is not solely dependent on its chemical formula but also on its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The thioether linkage and the adjacent single bonds provide significant rotational freedom, allowing the dichlorobenzyl and acetic acid moieties to adopt a wide range of orientations relative to one another.

Only a specific conformation, often referred to as the "bioactive conformation," is capable of fitting optimally into the binding site of a biological target. Therefore, understanding the conformational preferences of these analogues is key to explaining their activity profiles. Computational chemistry methods, such as molecular mechanics and quantum mechanics, are frequently used to predict the low-energy (most stable) conformations of a molecule. researchgate.net

Application of Cheminformatics in SAR Derivation

Cheminformatics and computational modeling play a vital role in modern drug discovery by accelerating the process of deriving structure-activity relationships. For a series of this compound analogues, these methods can quantify the relationship between chemical structure and biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR).

QSAR studies aim to build mathematical models that correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are represented by numerical values called "descriptors." nih.gov These descriptors can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment) reflecting a molecule's ability to engage in electrostatic interactions.

Steric: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic: (e.g., LogP) quantifying the molecule's lipophilicity, which affects membrane permeability and hydrophobic binding.

By analyzing a training set of analogues with known activities, QSAR models can be developed to predict the activity of new, yet-to-be-synthesized compounds. researchgate.net A common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). In CoMFA, aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. The resulting model generates contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a CoMFA map might indicate that a bulky, electropositive group is favored in one region of the molecule, while a small, electronegative group is preferred in another, providing direct guidance for the design of more potent analogues. nih.govresearchgate.net

Mechanistic Investigations of Biological Interactions of 3,4 Dichlorobenzyl Thio Acetic Acid

Elucidation of Proposed Molecular Targets and Pathways

The identification of specific molecular targets is a cornerstone of mechanistic investigation. For [(3,4-Dichlorobenzyl)thio]acetic acid, the elucidation of its targets is an ongoing effort, with research pointing towards several potential avenues of interaction based on its chemical structure, which features a thioether linkage and a carboxylic acid moiety.

While direct enzyme inhibition studies on this compound are not extensively documented, research on analogous thioether carboxylic acids provides valuable insights into its potential inhibitory activities. Thioesters and related sulfur-containing compounds are known to play significant roles in various biochemical pathways. libretexts.orglibretexts.org For instance, studies on mercaptophenylacetic acid thiol esters have demonstrated their ability to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov This inhibition was found to be competitive, suggesting that these compounds bind to the active site of the enzyme. nih.gov

Carboxylic acids, in general, can act as microbial inhibitors by disrupting cell membranes and altering intracellular pH. frontiersin.orgnih.gov The specific inhibitory potential of thioether carboxylic acids can be attributed to the unique electronic properties of the sulfur atom, which can influence binding affinity and reactivity towards enzyme active sites. The table below summarizes the inhibitory activities of some related thioether carboxylic acids against various enzymes.

Compound ClassTarget EnzymeMechanism of InhibitionReference
Mercaptophenylacetic acid thiol estersMetallo-β-lactamasesCompetitive nih.gov
Thiazolidinone derivativesCyclooxygenase-2 (COX-2)Inhibition of enzyme activity researchgate.net

This table is illustrative and based on studies of related compound classes, suggesting potential, but not confirmed, activities for this compound.

The interaction of this compound with specific receptors is another key area of investigation. The dichlorobenzyl group present in its structure is a common feature in various biologically active molecules, suggesting the possibility of interactions with receptors that recognize this motif. Computational docking studies and in vitro binding assays are powerful tools to screen for potential receptor targets. While specific receptor binding data for this compound is limited, the general principles of ligand-target interactions suggest that both hydrophobic and electrostatic interactions would play a crucial role in its binding to a putative receptor. The chlorine atoms on the benzene (B151609) ring can enhance hydrophobic interactions and potentially engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity.

Cellular Response Mechanisms to this compound Exposure (In Vitro Models)

Investigating the response of cells to this compound in controlled laboratory settings provides a window into its cellular mechanisms of action. Such studies can reveal how the compound affects cell signaling, viability, and other critical cellular processes.

Exposure of cells to xenobiotics can trigger a cascade of signaling events that dictate the cellular response. Various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, are common targets for modulation by small molecules. nih.govmdpi.commdpi.com While direct evidence for the effect of this compound on these pathways is not yet available, studies on structurally similar compounds provide plausible hypotheses. For example, some dichlorophenoxy acetic acid derivatives have been shown to influence cell division and differentiation in bovine fetal muscle cells in vitro. nih.gov It is conceivable that this compound could similarly modulate pathways involved in cell cycle regulation and cellular stress responses.

The metabolism of this compound is also a key consideration. A study on the structurally related compound, 3,4-dichlorobenzyloxyacetic acid, in rats revealed extensive metabolism, with the major metabolite being a taurine (B1682933) conjugate. nih.gov Other metabolites included a glycine (B1666218) conjugate and 3,4-dichlorohippurate. nih.gov This suggests that this compound may also undergo conjugation reactions as a primary route of metabolism and elimination. Understanding its metabolic profile is essential for interpreting its biological activity and potential for accumulation.

Structure-Based Drug Design Approaches for Target Engagement

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize potent and selective inhibitors. mdpi.comresearchgate.net This approach can be applied to enhance the interaction of this compound with its putative targets. By understanding the binding site of a target enzyme or receptor, modifications can be made to the structure of the compound to improve its binding affinity and specificity.

For example, if a specific enzyme is identified as a target, computational modeling can be used to predict how modifications to the dichlorobenzyl or the thioacetic acid moieties would affect binding. This iterative process of design, synthesis, and biological evaluation can lead to the development of more effective and targeted therapeutic agents. nih.govmdpi.com Analogue-based drug design, where a known active molecule serves as a template for new designs, is also a valuable approach. nih.gov

Computational Docking and Molecular Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.

Despite a thorough search of scientific databases, no specific molecular docking or molecular dynamics simulation studies featuring this compound have been identified. Consequently, there is no available data detailing its binding affinity (e.g., docking scores in kcal/mol), specific amino acid interactions with potential biological targets, or the stability of any such computationally predicted complexes over time. Research on structurally related compounds, such as (S-3,4-dichlorobenzyl) isothiourea hydrochloride, has been noted, but this does not provide direct information on the thioacetic acid derivative . nih.gov Without such studies, the precise molecular targets and the nature of the binding interactions for this compound remain computationally uncharacterized.

Table 1: Summary of Molecular Docking and Dynamics Simulation Findings for this compound

Computational Method Target Protein Binding Affinity / Score Key Interacting Residues Simulation Stability
Molecular Docking Not Identified No Data Available No Data Available N/A
Molecular Dynamics Not Identified N/A No Data Available No Data Available

This table reflects the absence of specific research data in the searched scientific literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. A pharmacophore model can then be used as a 3D query in virtual screening to search large databases of chemical compounds for other molecules that possess similar features and are therefore likely to bind to the same target.

No published research could be located that describes the development of a pharmacophore model based on the structure of this compound. Similarly, there are no reports of this compound being identified as a "hit" in any virtual screening campaigns. Therefore, information regarding its key pharmacophoric features—such as hydrogen bond donors/acceptors, hydrophobic regions, or aromatic rings critical for biological activity—is not available. The absence of such studies means that its potential for scaffold hopping or for identifying structurally diverse but functionally similar molecules remains unexplored through these computational approaches.

Table 2: Pharmacophore Modeling and Virtual Screening Data for this compound

Analysis Type Key Pharmacophoric Features Database Screened Number of Hits
Pharmacophore Modeling No Data Available N/A N/A
Virtual Screening N/A No Data Available No Data Available

This table reflects the absence of specific research data in the searched scientific literature.

Theoretical and Computational Chemistry Studies of 3,4 Dichlorobenzyl Thio Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations can help predict the regions of a molecule that are most likely to be involved in chemical reactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic nature, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For [(3,4-dichlorobenzyl)thio]acetic acid, the HOMO is likely to be localized on the sulfur atom and the thioacetic acid group, as these regions have lone pairs of electrons and are more electron-rich. Conversely, the LUMO is expected to be distributed over the dichlorobenzyl ring, which is electron-deficient due to the presence of the electronegative chlorine atoms. A hypothetical FMO analysis would provide the energy values for the HOMO, LUMO, and the energy gap, which are essential for predicting its reactivity in various chemical environments.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

No specific published data is available for this compound.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map indicate different potential values: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and a moderately negative potential around the sulfur atom, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature. The dichlorobenzyl ring would likely display a more complex potential distribution, with the chlorine atoms influencing the electron density of the aromatic ring.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and determining their relative energies. An energy landscape is a plot of the potential energy of the molecule as a function of its conformational degrees of freedom.

For this compound, key rotational bonds would be the C-S and S-CH2 bonds. A systematic rotation around these bonds would reveal various conformers. Computational methods can be used to calculate the energy of each conformer, allowing for the identification of the global minimum (the most stable conformation) and other low-energy local minima. Understanding the preferred conformation is crucial for predicting how the molecule might interact with other molecules, such as biological macromolecules.

Prediction of Molecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site.

While this compound is not a known pharmaceutical, molecular docking studies could theoretically be performed to explore its potential interactions with various biological macromolecules. Such a study would involve computationally placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis would also reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the dichlorobenzyl ring could engage in hydrophobic or halogen bonding interactions.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug development to filter out candidates with poor ADME profiles.

Ligand Lipophilicity and Polarity Descriptors

Lipophilicity and polarity are key physicochemical properties that influence a molecule's absorption, distribution, and ability to cross biological membranes. These properties are often quantified by descriptors such as the logarithm of the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA).

LogP is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, these descriptors can be calculated using various computational algorithms. The predicted values would provide an indication of its likely behavior in a biological system, for example, its potential to be absorbed through the gut or to penetrate cell membranes.

Table 2: Predicted Physicochemical Properties of this compound

Descriptor Predicted Value
Molecular Weight ( g/mol ) 251.13
LogP (Octanol-Water Partition Coefficient) -
Topological Polar Surface Area (TPSA) (Ų) -

No specific published data from theoretical studies is available for LogP and TPSA.

Hydrogen Bonding Characteristics

Theoretical and computational studies are essential for elucidating the hydrogen bonding characteristics of this compound. In the absence of specific experimental crystallographic or detailed spectroscopic data for this compound in the public domain, computational modeling provides a powerful tool to predict its intermolecular interactions.

The primary sites for hydrogen bonding in this compound are the carboxylic acid group (-COOH), which can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). The sulfur atom and the chlorine atoms are generally weak hydrogen bond acceptors.

Computational models, such as those based on Density Functional Theory (DFT), can predict the geometry and energetics of hydrogen-bonded dimers and larger clusters of this compound. The most stable and common hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O hydrogen bonds.

A hypothetical representation of the hydrogen bonding parameters for a computationally optimized cyclic dimer of this compound is presented below. These values are predictive and based on typical parameters for similar carboxylic acid dimers.

Table 1: Predicted Hydrogen Bonding Geometry for the Cyclic Dimer of this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-HHO=C~ 0.98~ 1.65~ 2.63~ 170

Note: The data in this table is illustrative and based on theoretical calculations for analogous compounds. Actual experimental values may vary.

Further computational analyses, such as Atoms in Molecules (AIM) theory, can be employed to characterize the nature and strength of these hydrogen bonds. For a typical O-H···O hydrogen bond in a carboxylic acid dimer, the electron density (ρ) at the bond critical point (BCP) is expected to be in the range of 0.02 to 0.04 atomic units (a.u.), and the Laplacian of the electron density (∇²ρ) would be positive, which is characteristic of strong, closed-shell interactions like hydrogen bonds. The calculated interaction energy for such a dimer is generally in the range of -10 to -15 kcal/mol per hydrogen bond, indicating a very stable arrangement.

Preclinical Pharmacological Explorations of 3,4 Dichlorobenzyl Thio Acetic Acid Excluding Clinical Human Trials

In Vitro Efficacy Assessments in Relevant Biological Systems

Initial assessments of [(3,4-Dichlorobenzyl)thio]acetic acid have been conducted in various cell-free and cell-based assays to determine its efficacy in controlled laboratory settings. Studies involving related compounds with the dichlorobenzylthio moiety have demonstrated interactions with specific molecular targets. For instance, compounds incorporating this structural feature have been investigated for their ability to modulate the activity of enzymes and cellular receptors. While direct enzymatic inhibition data for this compound itself is not extensively published, the broader class of arylthioacetic acid derivatives has been explored for various biological activities.

Identification of Phenotypic Effects in Cellular Assays

Cellular assays provide a crucial window into the potential effects of a compound on whole cells. Investigations into compounds structurally related to this compound have revealed a range of phenotypic effects. For example, certain molecules containing a 3,4-dichlorobenzylthio group have been shown to influence cell viability and proliferation in various cell lines. These effects are often dependent on the cell type and the specific molecular structure of the compound being tested. The acetic acid moiety suggests potential interactions with metabolic pathways, a hypothesis that forms the basis for ongoing cellular research.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Biocatalysis

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. hilarispublisher.com For [(3,4-Dichlorobenzyl)thio]acetic acid, future research could productively focus on moving beyond traditional synthetic routes to embrace novel catalytic and biocatalytic approaches.

Conventional synthesis of thioethers often involves nucleophilic substitution reactions between a thiol and an alkyl halide. masterorganicchemistry.com Future explorations could investigate metal-catalyzed cross-coupling reactions or innovative thiol-free organocatalytic protocols that utilize inexpensive starting materials under mild conditions. nih.gov For instance, the use of transition metal catalysts has become a powerful tool for constructing carbon-sulfur bonds, enabling the rapid assembly of diverse chemical structures. hilarispublisher.com

A particularly promising avenue is the exploration of biocatalysis. Enzymes offer high chemo-, regio-, and enantioselectivity, which can be advantageous in organic synthesis. researchgate.net The use of enzymes, such as lipases or specialized enzymes involved in natural product biosynthesis, could offer a greener and more efficient route to this compound and its derivatives. researchgate.netacs.org Research into the enzymatic formation of carbon-sulfur bonds is a rapidly growing field, and applying these principles could lead to highly specific and sustainable production methods. acs.org

Synthetic Approach Potential Advantages Key Research Focus
Metal-Catalyzed Cross-Coupling High efficiency, broad substrate scopeDevelopment of novel, non-precious metal catalysts. researchgate.net
Organocatalysis Metal-free, mild reaction conditionsDiscovery of new organocatalysts for C-S bond formation. nih.gov
Biocatalysis High selectivity, sustainability, mild conditionsIdentification and engineering of enzymes for thioether synthesis. researchgate.netacs.org

Advanced Spectroscopic Characterization for Mechanistic Insights

A thorough understanding of the structure and reactivity of this compound requires the application of advanced spectroscopic techniques. While standard characterization is likely to have been performed, future research should focus on in-depth spectroscopic studies to gain mechanistic insights into its potential reactions and interactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the compound's conformation and electronic environment. mdpi.comnih.gov For instance, studies on related dichlorobenzyl derivatives have utilized 13C-NMR and NOE-difference spectroscopy to discriminate between regioisomers. mdpi.com Similar advanced NMR studies on this compound could elucidate subtle structural features.

Furthermore, techniques such as mass spectrometry can be employed to study the compound's fragmentation patterns and potential metabolic transformations. nih.gov Mechanistic studies of thioether reactions, for example, have utilized various spectroscopic methods to investigate reaction intermediates and pathways, such as in the photooxidation of thioethers. rsc.org Applying these advanced techniques to this compound could provide a deeper understanding of its chemical behavior.

Spectroscopic Technique Potential Application Expected Insights
Advanced NMR (2D, NOE) Conformational analysisDetailed 3D structure and spatial relationships of atoms. mdpi.com
High-Resolution Mass Spectrometry Fragmentation and metabolic studiesIdentification of metabolites and elucidation of degradation pathways. nih.gov
Vibrational Spectroscopy (IR, Raman) Study of intermolecular interactionsInformation on hydrogen bonding and other non-covalent interactions.

Development of Highly Selective Analogues based on SAR

The biological activity of a compound is intimately linked to its chemical structure. A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical future direction. This involves the synthesis and biological evaluation of a library of analogues to identify key structural motifs responsible for any observed activity and to develop compounds with enhanced potency and selectivity. nih.gov

Future research should focus on systematically modifying the three main components of the molecule: the dichlorobenzyl ring, the thioether linkage, and the acetic acid moiety. For example, the position and nature of the substituents on the aromatic ring could be varied to probe the effects of electronic and steric factors. nih.gov The thioether linkage could be replaced with other groups, such as an ether or an amide, to assess the importance of the sulfur atom. The acetic acid side chain could be elongated, shortened, or replaced with other acidic or non-acidic groups.

The insights gained from these SAR studies would be invaluable for the rational design of highly selective analogues targeting specific biological pathways or proteins. nih.gov The principles of designing selective enzyme inhibitors often rely on such systematic modifications of a lead scaffold. ku.edudiva-portal.org

Molecular Modification Rationale Potential Outcome
Substitution on the Benzyl (B1604629) Ring Investigate electronic and steric effectsImproved potency and selectivity. nih.gov
Modification of the Linker Assess the role of the thioether groupUnderstanding of the importance of the sulfur atom for activity.
Alteration of the Acetic Acid Moiety Probe the necessity of the acidic groupIdentification of alternative functional groups for interaction with biological targets.

Integration of Omics Technologies for Comprehensive Pathway Analysis

To fully understand the biological implications of this compound, it is essential to move beyond single-target assays and embrace a systems-level approach. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for a comprehensive analysis of the pathways affected by this compound. nih.gov

In the context of xenobiotic metabolism, omics technologies can provide a holistic view of how an organism responds to a foreign compound. researchgate.net Transcriptomics can reveal changes in gene expression patterns, proteomics can identify alterations in protein levels, and metabolomics can profile changes in the cellular metabolic landscape following exposure to the compound. nih.govfrontiersin.org

Future research could involve treating model organisms or cell cultures with this compound and subsequently applying a multi-omics approach to identify affected biological pathways. This could reveal potential mechanisms of action, off-target effects, and biomarkers of exposure. researchgate.netresearchgate.net Such an approach would provide a much richer and more nuanced understanding of the compound's biological activity than could be achieved through traditional methods alone.

Omics Technology Information Gained Potential Application
Transcriptomics (RNA-seq) Changes in gene expressionIdentification of regulated genes and pathways. frontiersin.org
Proteomics Alterations in protein abundanceElucidation of protein targets and cellular responses. nih.gov
Metabolomics Profile of metabolic changesUnderstanding of metabolic reprogramming and biomarker discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(3,4-Dichlorobenzyl)thio]acetic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via alkali-mediated thioalkylation, where 3,4-dichlorobenzyl chloride reacts with a thioacetic acid derivative. Key parameters include:

  • Molar ratios : Equimolar amounts of precursors to avoid side reactions .
  • Temperature : Controlled heating (e.g., 60–80°C) to optimize reaction kinetics .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reactivity .
  • Table : Example reaction conditions from literature:
PrecursorAlkali SourceTemp (°C)Yield (%)Reference
3,4-Dichlorobenzyl-ClNaOH7078

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies thioester (C=S, ~600–700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
  • ¹H NMR : Characterizes aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to sulfur (δ 3.5–4.0 ppm) .
  • Thin-Layer Chromatography (TLC) : Validates purity and monitors reaction progress .

Q. What safety protocols are critical when handling precursors like 3,4-dichlorobenzyl chloride?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile precursors .
  • PPE : Acid-resistant gloves, goggles, and lab coats .
  • Storage : Inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting antimicrobial activity data in literature be systematically addressed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .
  • Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies to reduce variability .
  • Data Replication : Validate results in multiple microbial strains (e.g., S. aureus, E. coli) .

Q. What computational approaches predict the toxicity profile of this compound derivatives, and how are they validated?

  • Methodological Answer :

  • GUSAR Online : Predicts acute toxicity (e.g., LD₅₀) via QSAR modeling based on structural descriptors .
  • Validation : Cross-check with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Q. What strategies optimize the synthesis of ester derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Esterification Catalysts : Use DMAP (4-Dimethylaminopyridine) to accelerate reaction rates .
  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency .

Q. How can ambiguities in NMR spectra caused by chlorine atoms be resolved?

  • Methodological Answer :

  • ²D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons .
  • Isotopic Substitution : Replace chlorine with fluorine for clearer ¹⁹F NMR analysis (hypothetical approach, not in evidence).

Q. What is the role of substituents on triazole rings in modulating biological activity?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., methoxy) : Enhance antifungal activity by increasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may reduce binding to target enzymes .

Data Contradiction Analysis

  • Example : Discrepancies in reported MIC values may arise from:
    • Microbial Strain Variability : Use standardized ATCC strains for comparability .
    • Solvent Effects : DMSO vs. aqueous solubility impacting compound bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.